molecular formula C20H18N4O3S B11273727 N-(4-(2-((3-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide

N-(4-(2-((3-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide

Cat. No.: B11273727
M. Wt: 394.4 g/mol
InChI Key: DHMPJMCPTJGSCA-UHFFFAOYSA-N
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Description

N-(4-(2-((3-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide is a complex organic compound that belongs to the class of thiazole derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, and anticancer properties. The structure of this compound includes a thiazole ring, a benzamide moiety, and an acetamidophenyl group, which contribute to its diverse chemical reactivity and biological functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-((3-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.

    Attachment of the Benzamide Moiety: The benzamide group is introduced through an amide coupling reaction, often using reagents such as hydroxybenzotriazole and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride in the presence of a base like triethylamine.

    Introduction of the Acetamidophenyl Group: The final step involves the coupling of the acetamidophenyl group to the thiazole ring, which can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity. Solvent selection, temperature control, and reaction time are critical parameters that are carefully monitored and adjusted in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-((3-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles like amines or thiols replace existing substituents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Amines, thiols

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Alcohols

    Substitution Products: Various substituted thiazole derivatives

Scientific Research Applications

N-(4-(2-((3-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents.

    Medicine: Investigated for its anticancer properties, particularly in targeting specific cancer cell lines.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-(2-((3-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, its antibacterial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, the compound may induce apoptosis in cancer cells by interacting with cellular pathways involved in cell cycle regulation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(3-((3-acetamidophenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide
  • N-(4-(3-((3-acetamidophenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide

Uniqueness

N-(4-(2-((3-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide is unique due to its specific structural features, such as the combination of the thiazole ring with the acetamidophenyl group and benzamide moiety. This unique structure contributes to its diverse biological activities and makes it a valuable compound in medicinal chemistry research.

Properties

Molecular Formula

C20H18N4O3S

Molecular Weight

394.4 g/mol

IUPAC Name

N-[4-[2-(3-acetamidoanilino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide

InChI

InChI=1S/C20H18N4O3S/c1-13(25)21-15-8-5-9-16(10-15)22-18(26)11-17-12-28-20(23-17)24-19(27)14-6-3-2-4-7-14/h2-10,12H,11H2,1H3,(H,21,25)(H,22,26)(H,23,24,27)

InChI Key

DHMPJMCPTJGSCA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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